
Methanone, (4-amino-2-nitrophenyl)phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanone, (4-amino-2-nitrophenyl)phenyl- is an organic compound with the molecular formula C13H10N2O3 It is a derivative of benzophenone, characterized by the presence of an amino group at the 4-position and a nitro group at the 2-position on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-amino-2-nitrophenyl)phenyl- typically involves the nitration of (4-aminophenyl)phenylmethanone. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 2-position. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of Methanone, (4-amino-2-nitrophenyl)phenyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
Methanone, (4-amino-2-nitrophenyl)phenyl- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Halogenating agents (e.g., bromine), solvents like dichloromethane.
Oxidation: Oxidizing agents such as potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: (4-amino-2-aminophenyl)phenylmethanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Nitroso or nitro derivatives.
科学的研究の応用
Methanone, (4-amino-2-nitrophenyl)phenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Methanone, (4-amino-2-nitrophenyl)phenyl- involves its interaction with various molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Methanone, (4-amino-2-nitrophenyl)phenyl- can be compared with other similar compounds such as:
Methanone, (2-amino-5-nitrophenyl)phenyl-: Similar structure but different position of the nitro group, leading to different chemical and biological properties.
Methanone, (4-nitrophenyl)phenyl-: Lacks the amino group, resulting in different reactivity and applications.
Methanone, (4-hydroxyphenyl)phenyl-: Contains a hydroxyl group instead of an amino group, affecting its chemical behavior and uses.
特性
CAS番号 |
81795-22-4 |
|---|---|
分子式 |
C13H10N2O3 |
分子量 |
242.23 g/mol |
IUPAC名 |
(4-amino-2-nitrophenyl)-phenylmethanone |
InChI |
InChI=1S/C13H10N2O3/c14-10-6-7-11(12(8-10)15(17)18)13(16)9-4-2-1-3-5-9/h1-8H,14H2 |
InChIキー |
JKFPSKHVSXZCOL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Naphthalenesulfonic acid, 7-[[4-chloro-6-[ethyl[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-, trisodium salt](/img/structure/B14409567.png)
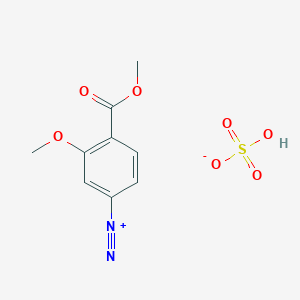
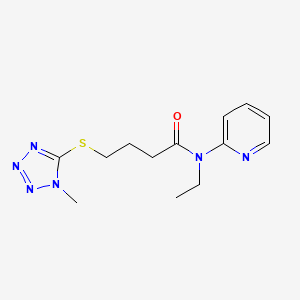

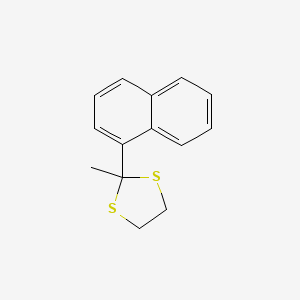
![5-([1,1'-Biphenyl]-4-yl)-2-(4-chlorophenyl)-1,3-oxazole](/img/structure/B14409585.png)
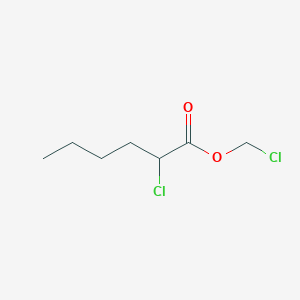

![2-[(2,5-Dimethylphenyl)methanesulfonyl]-1-oxo-4-phenyl-1lambda~5~-pyridine](/img/structure/B14409602.png)

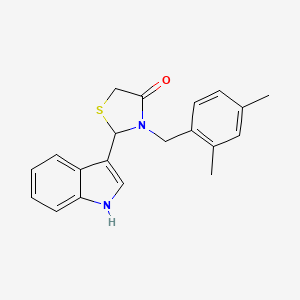
![N-[(2S)-1-(4-Carboxyanilino)-1-oxopropan-2-yl]-L-phenylalanine](/img/structure/B14409626.png)
![N-{3-[(Butan-2-yl)amino]-4-(2-methoxyethoxy)phenyl}acetamide](/img/structure/B14409636.png)
